1,1'-(Thiodi-2,1-cyclohexanediyl)bispiperidine dihydrochloride
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Overview
Description
1,1’-(Thiodi-2,1-cyclohexanediyl)bispiperidine dihydrochloride is a chemical compound with the molecular formula C22H40N2S. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its unique structure, which includes a sulfur atom bridging two cyclohexane rings, each connected to a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Thiodi-2,1-cyclohexanediyl)bispiperidine dihydrochloride typically involves the following steps:
Formation of the Thioether Bridge: The initial step involves the formation of the thioether bridge by reacting a suitable thiol with a cyclohexane derivative under controlled conditions.
Cyclohexane Ring Formation: The cyclohexane rings are then formed through a series of cyclization reactions.
Piperidine Attachment: The final step involves the attachment of piperidine moieties to the cyclohexane rings through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Thiodi-2,1-cyclohexanediyl)bispiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperidine moieties.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Piperidine Derivatives: Formed through reduction reactions.
Substituted Piperidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1,1’-(Thiodi-2,1-cyclohexanediyl)bispiperidine dihydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(Thiodi-2,1-cyclohexanediyl)bispiperidine dihydrochloride involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to exert its effects.
Affect Cellular Pathways: Influence cellular signaling pathways to induce biological responses.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Thiodi-2,1-cyclohexanediyl)bis(4-methylpiperidine): Similar structure with a methyl group on the piperidine ring.
1,1’-(Thiodi-2,1-cyclohexanediyl)bis(4-ethylpiperidine): Similar structure with an ethyl group on the piperidine ring.
Uniqueness
1,1’-(Thiodi-2,1-cyclohexanediyl)bispiperidine dihydrochloride is unique due to its specific thioether bridge and the arrangement of piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
172421-37-3 |
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Molecular Formula |
C22H42Cl2N2S |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
1-[2-(2-piperidin-1-ylcyclohexyl)sulfanylcyclohexyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C22H40N2S.2ClH/c1-7-15-23(16-8-1)19-11-3-5-13-21(19)25-22-14-6-4-12-20(22)24-17-9-2-10-18-24;;/h19-22H,1-18H2;2*1H |
InChI Key |
MLCOXMGCWXCHRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2SC3CCCCC3N4CCCCC4.Cl.Cl |
Origin of Product |
United States |
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